

formamidine hydrochloride chemical properties and structure

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Compound of Interest

Compound Name: *Formamidine hydrochloride*

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Formamidine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine hydrochloride (CAS RN: 6313-33-3), also known as formamidinium chloride, is a highly versatile and reactive organic compound.^[1] As the simplest amidine, it serves as a fundamental building block in a wide array of synthetic applications. It is a white to off-white, crystalline solid that is notably hygroscopic and soluble in ethanol.^{[1][2]} Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its more recent application in the fabrication of high-performance perovskite solar cells.^{[1][2]} This guide provides an in-depth overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical and Physical Properties

Formamidine hydrochloride is characterized by its relatively low melting point and high solubility in polar solvents like ethanol. Its hygroscopic nature necessitates storage in a dry, inert atmosphere.^[2]

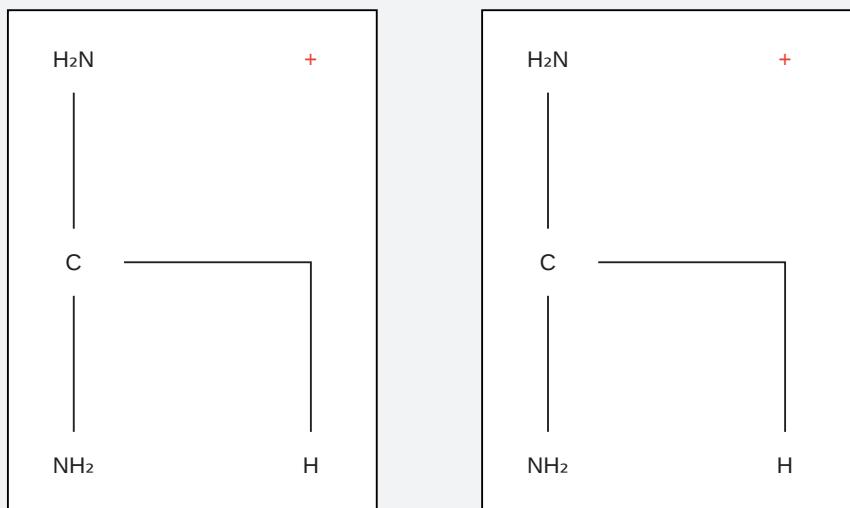
Property	Value	Reference
Molecular Formula	CH ₅ CIN ₂	[2]
Molecular Weight	80.52 g/mol	[1]
Melting Point	84-87 °C (lit.)	[1]
Boiling Point	46.3 °C at 760 mmHg	[2]
Appearance	White to off-white solid	[1] [2]
Solubility	Soluble in Ethanol	[1]
Water Solubility	Almost transparent	[1]
Sensitive	Hygroscopic	[1]
CAS Number	6313-33-3	[1]

Chemical Structure and Tautomerism

Formamidine hydrochloride consists of the formamidinium cation and a chloride anion. The positive charge on the formamidinium cation is delocalized across the two nitrogen atoms and the central carbon atom through resonance. This delocalization results in two equivalent N-C bonds and contributes to the stability of the cation. The molecule exists as a salt, with the linear formula often represented as $\text{HN}=\text{CHNH}_2 \cdot \text{HCl}$.

A key structural feature of the formamidinium cation is its potential for tautomerism, a phenomenon where isomers readily interconvert through the migration of a proton. The protonated formamidine can be represented by resonance structures that illustrate the shared positive charge.

Resonance Structures of Formamidinium Cation

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Resonance delocalization in the formamidinium cation.

Experimental Protocols

Synthesis of Formamidine Hydrochloride from Formamidine Acetate

This method involves the reaction of formamidine acetate with hydrogen chloride.[\[2\]](#)

Materials:

- Formamidine acetate (FAAc)
- Hydrogen chloride (HCl), gaseous or in a suitable solvent

- Anhydrous ethanol
- Diethyl ether
- Round-bottom flask
- Stirring apparatus
- Rotary evaporator
- Vacuum oven

Procedure:

- A round-bottom flask is charged with formamidine acetate.
- The flask is cooled to 0°C in an ice bath.
- Hydrogen chloride (in a molar excess, e.g., 1.1 equivalents) is slowly added to the cooled and stirred formamidine acetate.[\[2\]](#)
- The reaction mixture is stirred for 2 hours at 0°C.[\[2\]](#)
- Following the reaction, the solvent is removed under reduced pressure using a rotary evaporator at a temperature of 60°C.[\[2\]](#)
- The resulting solid crude product is washed thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
- The washed solid is then recrystallized from anhydrous ethanol.[\[2\]](#) This involves dissolving the solid in a minimum amount of hot ethanol and allowing it to cool slowly, promoting the formation of pure crystals.
- The purified white precipitate is collected by filtration.
- The final product is dried in a vacuum oven at 65°C for 24 hours to remove any residual solvent.[\[2\]](#)

- Due to its hygroscopic nature, the product should be stored in a glove box filled with an inert gas like argon.[2]

Workflow for the synthesis of **formamidine hydrochloride**.

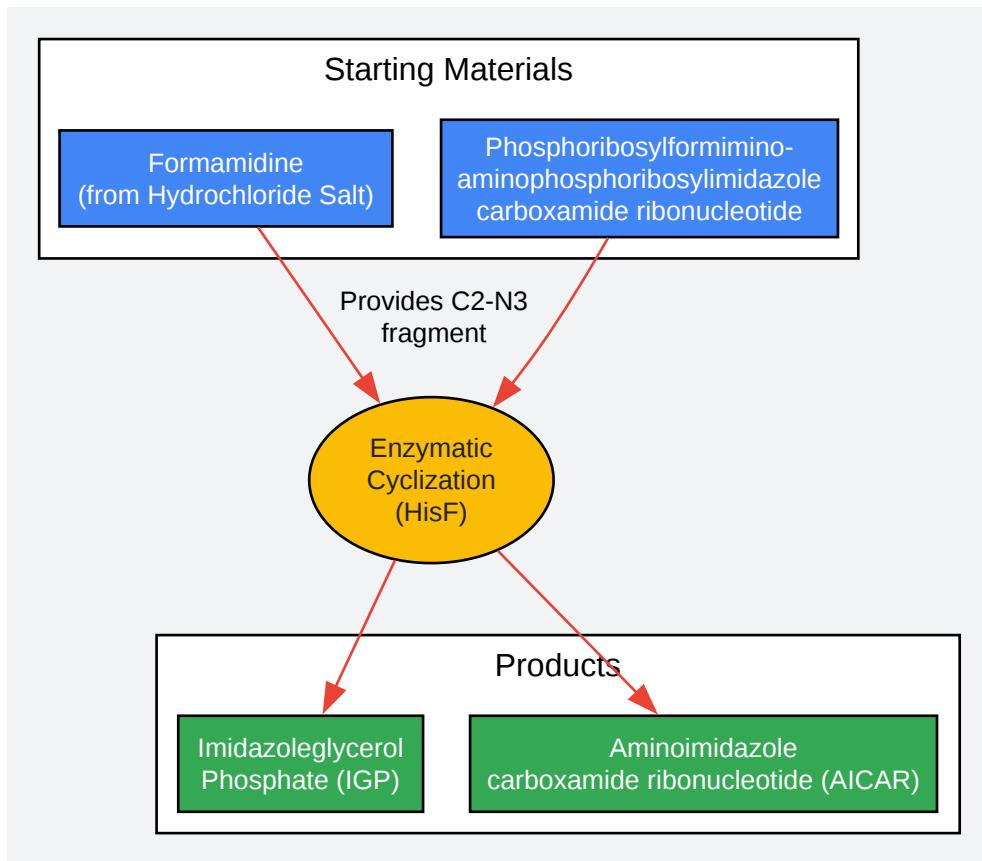
Analytical Characterization

The structure and purity of **formamidine hydrochloride** are typically confirmed using a combination of spectroscopic methods.

Technique	Expected Observations
¹ H NMR	(in D ₂ O) A single peak is expected for the methine proton (CH) around δ 7.85 ppm. The amine protons (-NH ₂) will exchange with D ₂ O and may not be observed or will appear as a broad signal.
¹³ C NMR	A single resonance for the central carbon atom is expected. The chemical shift for amidine carbons typically falls in the range of 150-160 ppm.
IR Spectroscopy	Characteristic absorption bands are expected for N-H stretching (typically broad, in the range of 3100-3500 cm ⁻¹), C=N stretching (around 1640-1690 cm ⁻¹), and N-H bending (around 1590-1650 cm ⁻¹).
Mass Spectrometry	Electron impact (EI) mass spectrometry will show the fragmentation of the free base, formamidine (CH ₄ N ₂). The molecular ion peak (M ⁺) would be observed at m/z = 44. A prominent peak is often seen at m/z = 45, which can be attributed to the [M+H] ⁺ ion.

Applications in Synthesis

A notable application of **formamidine hydrochloride** is its use as a precursor in the biosynthesis of histidine, specifically in the synthesis of imidazoleglycerol phosphate (IGP).^[1] ^[3] In this pathway, formamidine (generated *in situ* from its salt) provides the C2-N3 fragment of the imidazole ring.



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Use of formamidine in the biosynthesis of IGP.

Safety and Handling

Formamidine hydrochloride should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. It is hygroscopic and should be stored in a tightly sealed container in a dry place.^[2]

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